3-MPPI
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-MPPI involves the reaction of 4-phenylpiperazine with 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-MPPI undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives .
Scientific Research Applications
3-MPPI is widely used in scientific research due to its ability to bind to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. Its applications include:
Mechanism of Action
3-MPPI exerts its effects by binding to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This binding inhibits the action of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of α1-adrenoceptor-mediated vasoconstriction and the modulation of serotonin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenoceptor antagonist used in the treatment of hypertension.
Tamsulosin: An α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.
Buspirone: A 5-HT1A receptor agonist used in the treatment of anxiety disorders.
Uniqueness of 3-MPPI
This compound is unique due to its high affinity for both α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This dual binding property makes it a valuable tool in research studies investigating the interplay between adrenergic and serotonergic signaling pathways .
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASGOHUMGAWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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